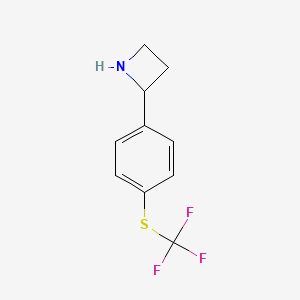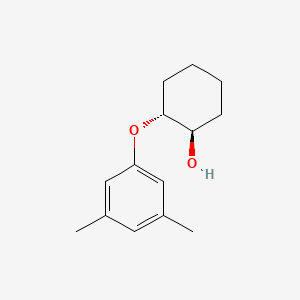
4-Bromo-6-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, characterized by the presence of a bromine atom at the fourth position, a methoxy group at the sixth position, and an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxypyridin-3-amine typically involves the bromination of 6-methoxypyridin-3-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The amino group in this compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation and Reduction Products: Nitro derivatives or primary amines.
Scientific Research Applications
4-Bromo-6-methoxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.
Industrial Applications: The compound is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxypyridin-3-amine largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For instance, derivatives of this compound have been studied for their ability to inhibit certain kinases involved in inflammatory pathways. The molecular targets and pathways involved can vary, but often include key signaling proteins and enzymes.
Comparison with Similar Compounds
- 4-Bromo-3-methoxypyridin-2-amine
- 6-Bromo-2-methoxypyridin-3-amine
- 3-Bromo-6-methoxypyridin-2-amine
Comparison: 4-Bromo-6-methoxypyridin-3-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-bromo-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3 |
InChI Key |
BOGFTCUTMBGCLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
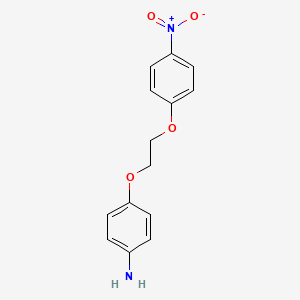
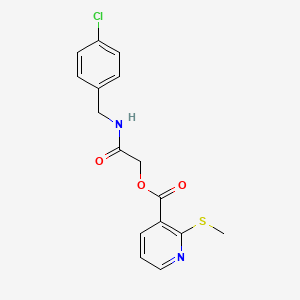
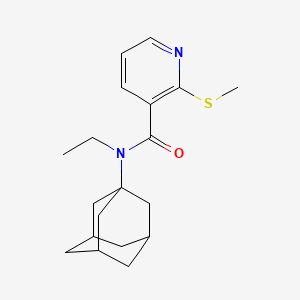

![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)
